

An In-depth Technical Guide to 2,4-Dihydroxy-3-methylbenzaldehyde

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Compound of Interest

Compound Name: 2,4-Dihydroxy-3-methylbenzaldehyde

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2,4-Dihydroxy-3-methylbenzaldehyde**, a substituted phenolic aldehyde with significant potential in organic synthesis and medicinal chemistry. This document details its chemical identity, physicochemical properties, synthesis protocols, and known biological activities, with a focus on its relevance to drug development.

Chemical Identity and Structure

2,4-Dihydroxy-3-methylbenzaldehyde, also known as 4-Formyl-2-methylresorcinol, is an aromatic organic compound.^[1] Its structure features a benzene ring substituted with two hydroxyl (-OH) groups at positions 2 and 4, a methyl (-CH₃) group at position 3, and a formyl (-CHO) group at position 1. This arrangement of functional groups makes it a valuable precursor for the synthesis of various heterocyclic compounds and a subject of interest for its biological properties.^[2]

Structure:

The IUPAC name for this compound is **2,4-dihydroxy-3-methylbenzaldehyde**.^[1]

Chemical Identifiers

The following table summarizes the key chemical identifiers for **2,4-Dihydroxy-3-methylbenzaldehyde**.

Identifier	Value
CAS Number	6248-20-0
PubChem CID	80395
InChI	InChI=1S/C8H8O3/c1-5-7(10)3-2-6(4-9)8(5)11/h2-4,10-11H,1H3
SMILES	<chem>CC1=C(C=CC(=C1O)C=O)O</chem>

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties is provided below. It is important to note that while some data for the target compound are readily available, specific experimental spectroscopic data and a definitive melting point are not widely reported in public databases. Therefore, data for the closely related analog, 2,4-dihydroxybenzaldehyde, is provided for comparison where necessary.

Physical and Chemical Properties

Property	Value	Reference
Molecular Formula	C ₈ H ₈ O ₃	[3]
Molecular Weight	152.15 g/mol	[3]
Boiling Point	344.00 to 346.00 °C @ 760.00 mm Hg	[4]
Flash Point	177.22 °C (351.00 °F)	[4]
Melting Point	135-137 °C (for analog 2,4-dihydroxybenzaldehyde)	

Spectroscopic Data (Analog and Predicted)

The following tables provide an overview of the expected spectroscopic characteristics. The IR and Mass Spectrum data are based on the unmethylated analog, 2,4-dihydroxybenzaldehyde, while the NMR data is based on typical chemical shifts for similar structures.

Infrared (IR) Spectroscopy of Analog (2,4-dihydroxybenzaldehyde)

Wavenumber (cm ⁻¹)	Assignment
~3400-3200	O-H stretching (broad)
~2900-2800	C-H stretching (aldehyde)
~1650	C=O stretching (aldehyde)
~1600, 1450	C=C stretching (aromatic)

¹H NMR Spectroscopy (Predicted)

Chemical Shift (δ, ppm)	Multiplicity	Assignment
~9.7	Singlet	Aldehyde proton (-CHO)
~11.0	Singlet	Phenolic proton (2-OH)
~6.5-7.5	Multiplet	Aromatic protons
~2.2	Singlet	Methyl protons (-CH ₃)

¹³C NMR Spectroscopy (Predicted)

Chemical Shift (δ, ppm)	Assignment
~190	Aldehyde carbon (C=O)
~110-160	Aromatic carbons
~15-20	Methyl carbon (-CH ₃)

Mass Spectrometry of Analog (2,4-dihydroxybenzaldehyde)

m/z	Interpretation
138	Molecular ion [M] ⁺
137	[M-H] ⁺
110	[M-CO] ⁺
109	[M-CHO] ⁺

Experimental Protocols

Synthesis of 2,4-Dihydroxy-3-methylbenzaldehyde via Vilsmeier-Haack Reaction

This protocol describes a general procedure for the formylation of 2-methylresorcinol to yield **2,4-Dihydroxy-3-methylbenzaldehyde**.[\[5\]](#)

Materials:

- 2-methylresorcinol
- N,N-dimethylformamide (DMF)
- Phosphorus oxychloride (POCl₃)
- Ethyl acetate
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Ice bath
- Standard laboratory glassware

Procedure:

- In a round-bottom flask, combine N,N-dimethylformamide (2.0 equivalents) and phosphorus oxychloride (2.2 equivalents) at 0 °C with stirring to form the Vilsmeier reagent.
- To this mixture, add a solution of 2-methylresorcinol (1.0 equivalent) in ethyl acetate.
- Allow the reaction mixture to stir at room temperature for 2 hours.
- Upon completion of the reaction (monitored by TLC), quench the reaction by carefully pouring it into a beaker of crushed ice.
- Extract the aqueous mixture with ethyl acetate.
- Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
- Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by silica gel column chromatography to yield **2,4-Dihydroxy-3-methylbenzaldehyde**.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., DMSO- d_6 or $CDCl_3$).
- Acquire 1H and ^{13}C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz).
- Process the spectra to identify chemical shifts, multiplicities, and integration values to confirm the structure.

Infrared (IR) Spectroscopy:

- Obtain the IR spectrum of the sample using a Fourier-transform infrared (FTIR) spectrometer, either as a KBr pellet or using an ATR accessory.

- Analyze the spectrum to identify characteristic functional group frequencies, such as the O-H, C-H (aldehyde), and C=O stretches.

Mass Spectrometry (MS):

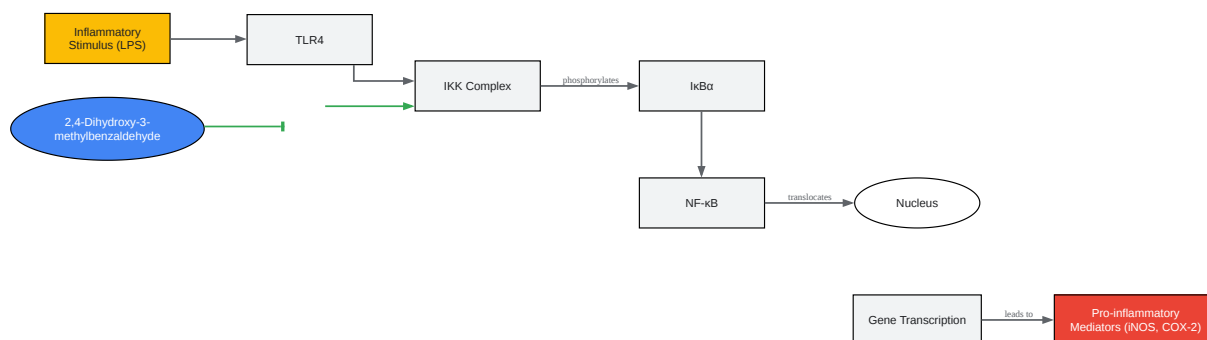
- Analyze the sample using a mass spectrometer with a suitable ionization technique (e.g., electron ionization - EI).
- Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to further confirm the structure.

Biological Activity and Signaling Pathways

2,4-Dihydroxy-3-methylbenzaldehyde and its derivatives have been investigated for several biological activities relevant to drug development.

Anti-inflammatory Activity

Phenolic aldehydes are known to possess anti-inflammatory properties. The proposed mechanism involves the modulation of key inflammatory signaling pathways. It is hypothesized that **2,4-Dihydroxy-3-methylbenzaldehyde** can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins. This is likely achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) through the inhibition of the NF- κ B and MAPK signaling pathways.

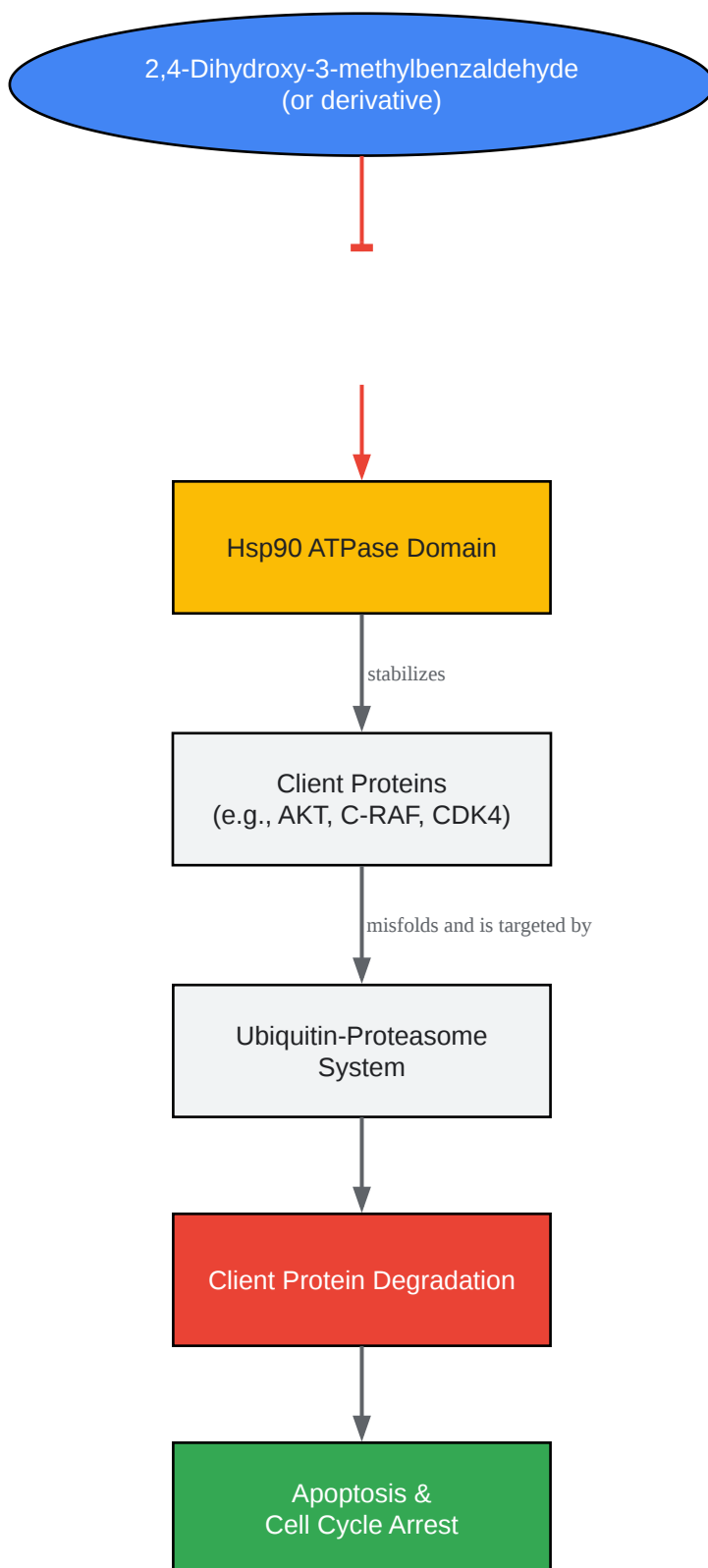


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Proposed Anti-inflammatory Signaling Pathway. (Max Width: 760px)

Hsp90 Inhibition

Derivatives of 2,4-dihydroxybenzaldehyde have been identified as inhibitors of Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone that is crucial for the stability and function of numerous client proteins, many of which are oncoproteins. Inhibition of Hsp90's ATPase activity leads to the misfolding and subsequent proteasomal degradation of these client proteins, making it an attractive target for cancer therapy. Key client proteins include AKT, C-RAF, and CDK4.

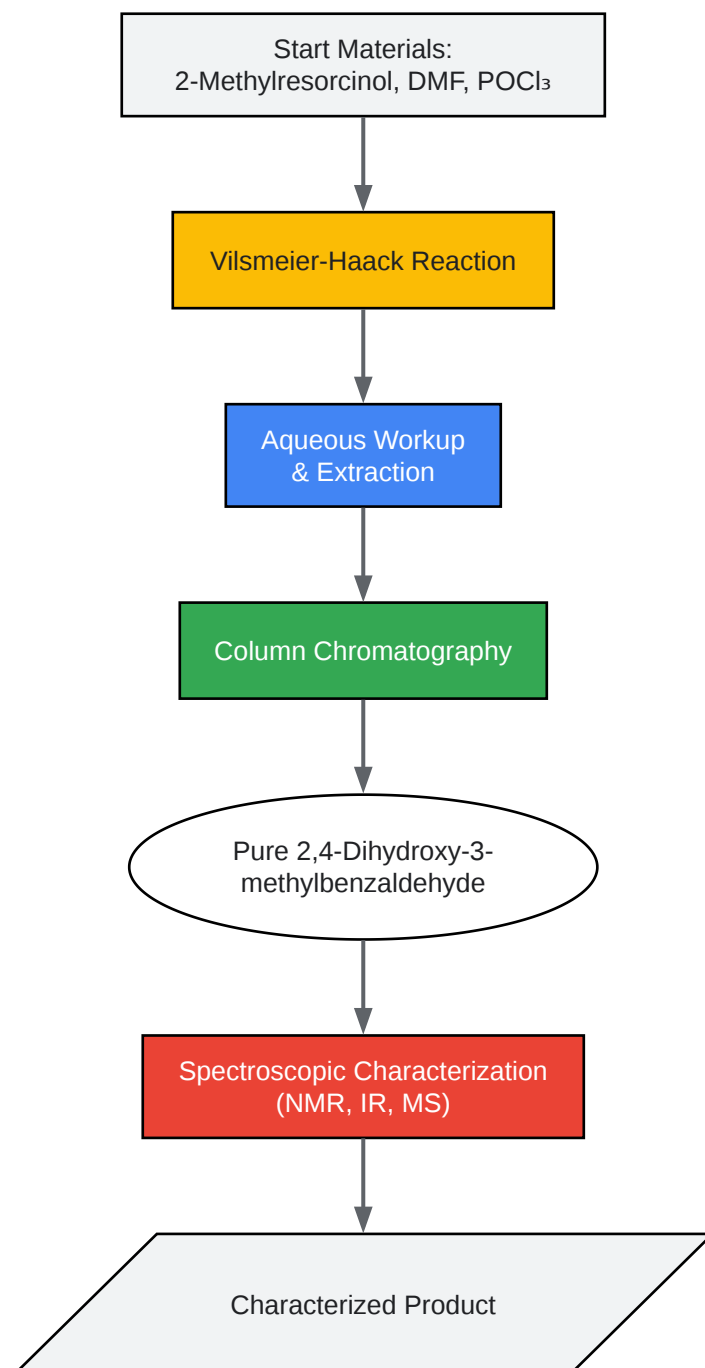


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Hsp90 Inhibition Signaling Pathway. (Max Width: 760px)

Experimental and Synthetic Workflows

The following diagram illustrates the workflow for the synthesis and characterization of **2,4-Dihydroxy-3-methylbenzaldehyde**.



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Synthesis and Characterization Workflow. (Max Width: 760px)

Conclusion

2,4-Dihydroxy-3-methylbenzaldehyde is a versatile chemical intermediate with demonstrated potential for applications in drug discovery and development, particularly in the areas of anti-inflammatory and anti-cancer research. Its synthesis is achievable through established organic reactions, and its structure lends itself to further modification to generate novel bioactive compounds. The information and protocols provided in this guide serve as a valuable resource for researchers and scientists working with this compound.

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